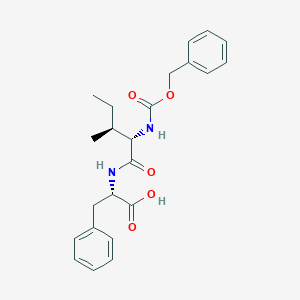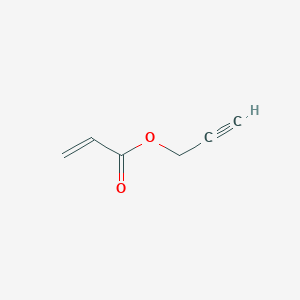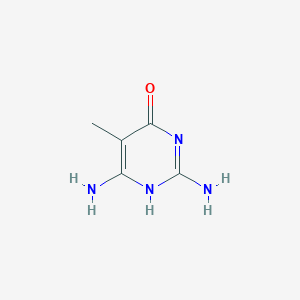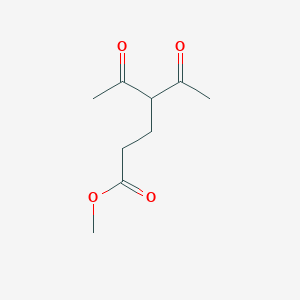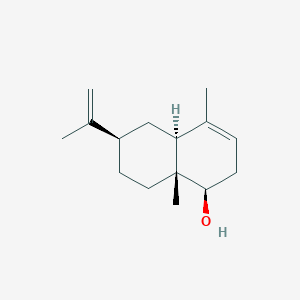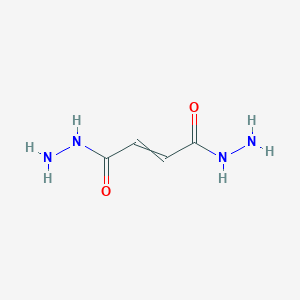![molecular formula C25H29N3O2 B077172 (4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one CAS No. 11082-66-9](/img/structure/B77172.png)
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one can be synthesized through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10. This reaction yields perillyl acetate, which can then be saponified to produce perillyl alcohol . Another method involves the direct rearrangement of β-pinenoxide .
Industrial Production Methods
Industrial production of periphylline typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality periphylline for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert periphylline into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of periphylline can yield various oxidized derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound derivatives have shown potential as antimicrobial and antineoplastic agents.
Mechanism of Action
The mechanism of action of periphylline involves its interaction with specific molecular targets and pathways. It acts as a phosphodiesterase inhibitor, blocking the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in the relaxation of smooth muscle, bronchodilation, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative used to treat asthma and chronic obstructive pulmonary disease.
Aminophylline: The ethylenediamine salt of theophylline, used for similar therapeutic purposes.
Perillyl Alcohol: A derivative of perillyl acetate with antimicrobial and antineoplastic activity.
Uniqueness of (4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one
This compound is unique due to its specific chemical structure and diverse range of applications. Unlike theophylline and aminophylline, which are primarily used for respiratory conditions, periphylline has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
11082-66-9 |
|---|---|
Molecular Formula |
C25H29N3O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one |
InChI |
InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1 |
InChI Key |
AORCSZCLPCSPAQ-ASPPOFLESA-N |
SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


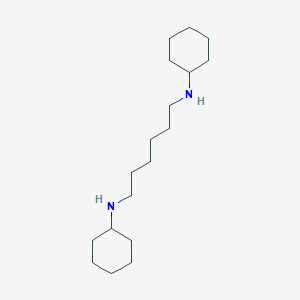
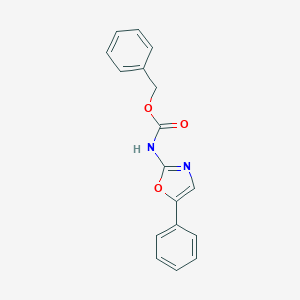

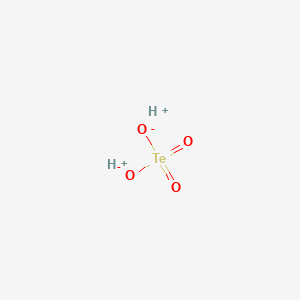
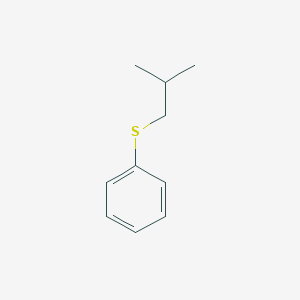
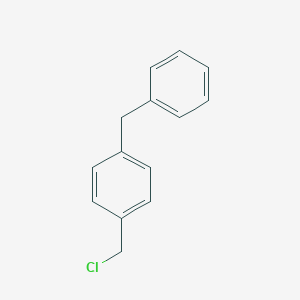
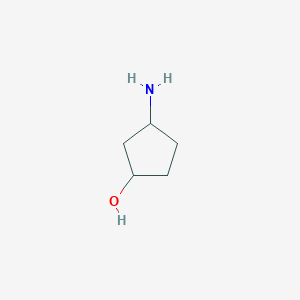
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
